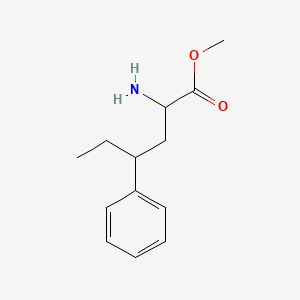![molecular formula C14H13BrO B12971092 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that features a bromine atom attached to a biphenyl structure with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetaldehyde or 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: Formation of 1-(3’-Hydro-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol has several scientific research applications:
作用機序
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to potential biological effects .
類似化合物との比較
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Iodo-[1,1’-biphenyl]-4-yl)ethanol
Comparison: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
1-[4-(3-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
InChIキー |
FTROOFSAAYNUKO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


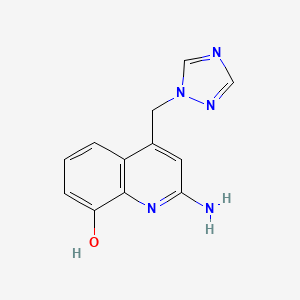
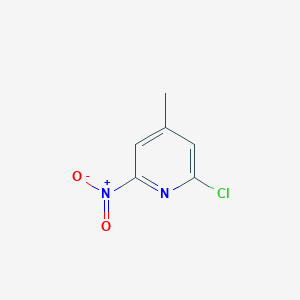

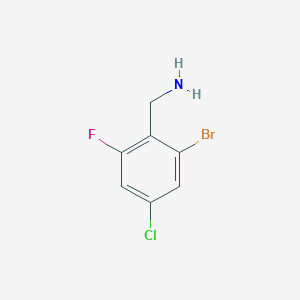
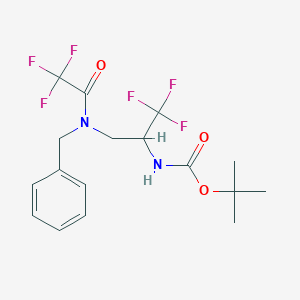

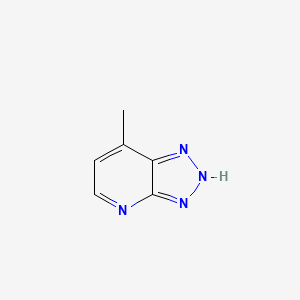

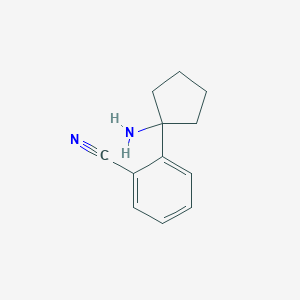
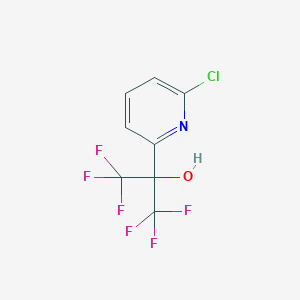
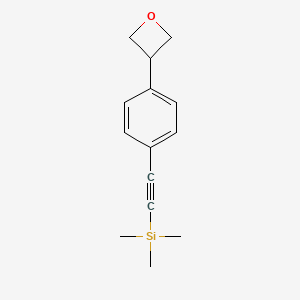
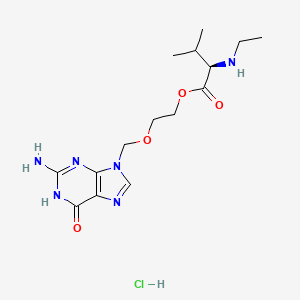
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
